![molecular formula C9H16NNaO4S B2721805 Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate CAS No. 2580145-51-1](/img/structure/B2721805.png)
Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate
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Overview
Description
Synthesis Analysis
Sodium sulfinates, including Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate, have become popular due to their versatile reactivity . They are odorless, moisture-insensitive, easy-to-handle, and bench-stable . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Molecular Structure Analysis
The molecular formula of this compound is C9H16NNaO4S. The molecular weight is 257.28.Chemical Reactions Analysis
Sodium sulfinates, including this compound, have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . They have also been used in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .Scientific Research Applications
Chemical Synthesis and Reactions
Conjugate Addition and Cyclization Reactions
Research has explored the conjugate addition and cyclization reactions of similar compounds, demonstrating the utility of sodium sulfinates in organic synthesis. For instance, the efficient conjugate addition and 5-endo-trig cyclization reaction of cyclopropylidenepropenones with sodium sulfinates in the presence of iodine has been highlighted. This process facilitates the synthesis of densely functionalized sulfonylfurans, showcasing a method for incorporating sulfinate groups into complex molecules (Miao et al., 2017).
Synthesis of Poly-3,3-bis(chloromethyl)-oxacyclobutane Derivatives
Another application involves the reaction of chloromethyl groups with organic alkali salts to prepare derivatives of poly-3,3-bis(chloromethyl)oxacyclobutane. This process uses various reagents, including sodium cyanide and sodium acetate, to substitute the chloromethyl group, demonstrating the reactivity and potential for creating novel chemical structures (Minoura et al., 1967).
Sulfonylation and Phosphinylation of Olefinic Compounds
Sodium sulfinates have been used to generate sulfonyl radicals that add to olefinic compounds, yielding sulfonylated products. This application highlights the versatility of sodium sulfinates in organic synthesis, particularly in the functionalization of olefins (Mochizuki et al., 1996).
Future Directions
Sodium sulfinates, including Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate, have shown promising results in site-selective C–H sulfonylation, photoredox catalytic transformations and electrochemical synthesis . These areas could be potential future directions for research and development .
properties
IUPAC Name |
sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-6-4-7(5-6)15(12)13;/h6-7H,4-5H2,1-3H3,(H,10,11)(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGNFGCVKHATOT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NNaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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